molecular formula C9H7F3N2 B3339236 5-(Trifluoromethyl)-1H-indol-6-amine CAS No. 873055-24-4

5-(Trifluoromethyl)-1H-indol-6-amine

Cat. No. B3339236
M. Wt: 200.16 g/mol
InChI Key: QQZNJABYWKNVPQ-UHFFFAOYSA-N
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Patent
US08623905B2

Procedure details

A suspension of (E)-2-(2,4-dinitro-5-(trifluoromethyl)phenyl)-N,N-dimethylethenamine (2.1 g, 6.9 mmol) and Raney Nickel (1 g) in ethanol (80 mL) was stirred under H2 (1 atm) at room temperature for 5 h. The catalyst was filtered off and the filtrate was concentrated to dryness. The residue was purified by column on silica gel to give 5-(trifluoromethyl)-1H-indol-6-amine (200 mg, 14%). 1H NMR (DMSO-d6) δ 10.79 (br s, 1H), 7.55 (s, 1H), 7.12 (s, 1H), 6.78 (s, 1H), 6.27 (s, 1H), 4.92 (s, 2H); MS (ESI) ink (M+H+): 200.8.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[CH:9]=[C:8]([N+:10]([O-])=O)[C:7]([C:13]([F:16])([F:15])[F:14])=[CH:6][C:5]=1/[CH:17]=[CH:18]/[N:19](C)C)([O-])=O>[Ni].C(O)C>[F:16][C:13]([F:14])([F:15])[C:7]1[CH:6]=[C:5]2[C:4](=[CH:9][C:8]=1[NH2:10])[NH:19][CH:18]=[CH:17]2

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C(=C1)[N+](=O)[O-])C(F)(F)F)/C=C/N(C)C
Name
Quantity
1 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under H2 (1 atm) at room temperature for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by column on silica gel

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC(C=1C=C2C=CNC2=CC1N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 14%
YIELD: CALCULATEDPERCENTYIELD 14.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.